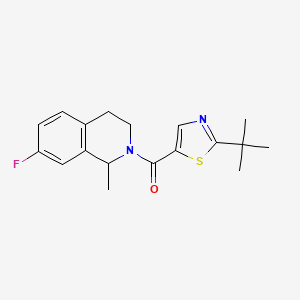
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. It has been shown to inhibit the activity of protein kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline in lab experiments include its high potency and selectivity towards cancer cells, its ability to inhibit the activity of multiple enzymes and signaling pathways, and its anti-inflammatory and anti-viral properties. However, the limitations include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline. These include further optimization of its pharmacokinetic properties, development of analogs with improved selectivity and potency, investigation of its potential in combination therapy with other anti-cancer agents, and exploration of its potential in other therapeutic areas such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications due to its potential therapeutic properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various therapeutic areas.
Méthodes De Synthèse
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline can be synthesized using various methods. One of the methods involves the reaction of 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)aniline with 7-chloroquinoline in the presence of a catalyst. Another method involves the reaction of 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)aniline with 2-chloro-5-nitrobenzoic acid followed by reduction and cyclization. These methods have been optimized to produce high yields of this compound.
Applications De Recherche Scientifique
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. Additionally, it has been found to inhibit the production of inflammatory cytokines and reduce the severity of viral infections.
Propriétés
IUPAC Name |
7-chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-18-6-8-20-21(14-18)24-15-25-22(20)26-9-11-27(12-10-26)30(28,29)19-7-5-16-3-1-2-4-17(16)13-19/h1-8,13-15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPGQMJOADDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7634754.png)
![2-(4-Chloro-2-methylphenoxy)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B7634766.png)

![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7634776.png)
![N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)
![2-acetamido-N-[4-[acetyl(methyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7634790.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)
![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)